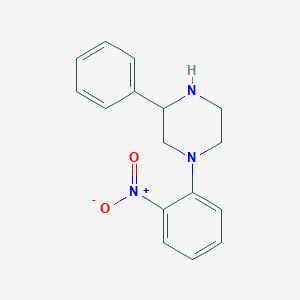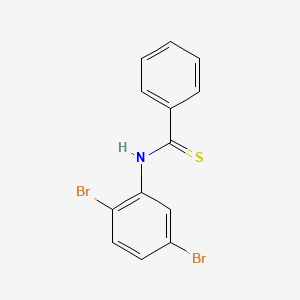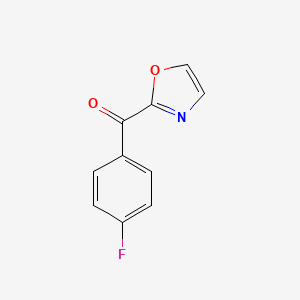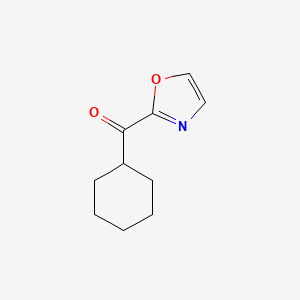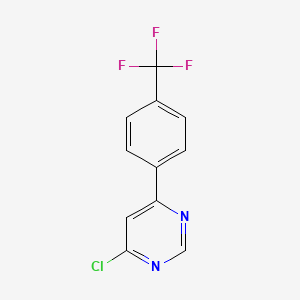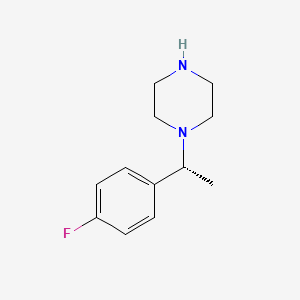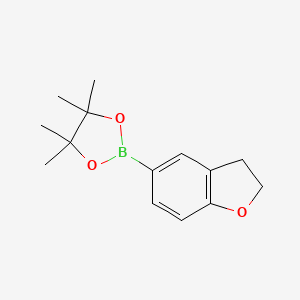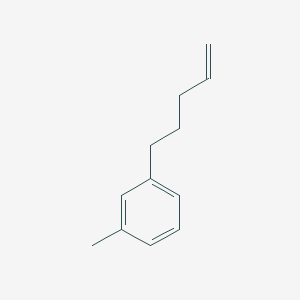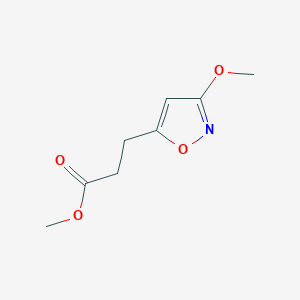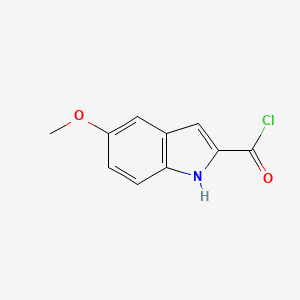
5-メトキシ-1H-インドール-2-カルボニルクロリド
概要
説明
5-Methoxy-1H-indole-2-carbonyl chloride: is a chemical compound with the molecular formula C10H8ClNO2 . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
科学的研究の応用
Chemistry: 5-Methoxy-1H-indole-2-carbonyl chloride is used as an intermediate in the synthesis of various indole derivatives. It is a valuable building block in organic synthesis and medicinal chemistry .
Biology: In biological research, it is used to study the effects of indole derivatives on cellular processes. It has been investigated for its potential neuroprotective properties .
Medicine: The compound is explored for its potential therapeutic applications, including its role in developing new drugs for treating neurological disorders and cancer .
Industry: In the industrial sector, it is used in the production of pharmaceuticals and agrochemicals. Its derivatives are used as active ingredients in various formulations .
作用機序
Target of Action
The primary targets of 5-methoxy-1H-indole-2-carbonyl chloride Indole derivatives, which include 5-methoxy-1h-indole-2-carbonyl chloride, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of 5-methoxy-1H-indole-2-carbonyl chloride.
Mode of Action
The exact mode of action of 5-methoxy-1H-indole-2-carbonyl chloride It is known that indole derivatives interact with their targets, leading to various biological activities
Biochemical Pathways
The biochemical pathways affected by 5-methoxy-1H-indole-2-carbonyl chloride Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of the action of 5-methoxy-1H-indole-2-carbonyl chloride It is known that indole derivatives have diverse biological activities
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-methoxy-1H-indole-2-carbonyl chloride It is known that the reaction of indoles can be modulated by the electronic properties of the substituents . This suggests that environmental factors could potentially influence the action of 5-methoxy-1H-indole-2-carbonyl chloride.
生化学分析
Biochemical Properties
5-Methoxy-1H-indole-2-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-methoxy-1H-indole-2-carbonyl chloride, have been shown to exhibit anti-inflammatory, antiviral, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 5-methoxy-1H-indole-2-carbonyl chloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect oxidative stress and enhance long-term potentiation in neuronal cells . Additionally, they can induce apoptosis in cancer cells by activating specific signaling pathways . These cellular effects highlight the potential therapeutic applications of 5-methoxy-1H-indole-2-carbonyl chloride in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of 5-methoxy-1H-indole-2-carbonyl chloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives can form hydrogen bonds with specific amino acid residues in enzyme active sites, leading to inhibition of enzyme activity . Additionally, they can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are critical for understanding the biochemical activities of 5-methoxy-1H-indole-2-carbonyl chloride.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methoxy-1H-indole-2-carbonyl chloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can form stable complexes with other molecules, which can influence their activity over time . Additionally, the degradation of 5-methoxy-1H-indole-2-carbonyl chloride can lead to the formation of metabolites with different biological activities . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including modulation of oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of 5-methoxy-1H-indole-2-carbonyl chloride vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome . These dosage effects are critical for determining the safe and effective use of 5-methoxy-1H-indole-2-carbonyl chloride in clinical settings.
Metabolic Pathways
5-Methoxy-1H-indole-2-carbonyl chloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The metabolic pathways of 5-methoxy-1H-indole-2-carbonyl chloride are essential for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 5-methoxy-1H-indole-2-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, indole derivatives can be transported across cell membranes by organic anion transporters and organic cation transporters . Additionally, binding proteins, such as albumin, can facilitate the distribution of 5-methoxy-1H-indole-2-carbonyl chloride in the bloodstream . These transport and distribution mechanisms are crucial for determining the bioavailability and therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of 5-methoxy-1H-indole-2-carbonyl chloride can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, indole derivatives can localize to the mitochondria and modulate mitochondrial function, including oxidative phosphorylation and apoptosis . Understanding the subcellular localization of 5-methoxy-1H-indole-2-carbonyl chloride is essential for elucidating its biochemical activities and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1H-indole-2-carbonyl chloride typically involves the chlorination of 5-methoxyindole-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture to ensure complete conversion .
Industrial Production Methods: Industrial production of 5-methoxy-1H-indole-2-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure safety and efficiency. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 5-Methoxy-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: It can be reduced to 5-methoxy-1H-indole-2-carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form more complex indole derivatives.
Common Reagents and Conditions:
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Amides, esters, and thioesters: from substitution reactions.
5-Methoxy-1H-indole-2-carboxylic acid: from reduction reactions.
Complex indole derivatives: from oxidation reactions.
類似化合物との比較
- 5-Methoxyindole-2-carboxylic acid
- 5-Methoxy-1H-indole-2-carbaldehyde
- 5-Methoxy-1H-indole-2-carboxamide
Comparison: 5-Methoxy-1H-indole-2-carbonyl chloride is unique due to its reactivity as an acyl chloride. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. In contrast, its similar compounds, such as 5-methoxyindole-2-carboxylic acid, are less reactive and are primarily used as starting materials for further derivatization .
特性
IUPAC Name |
5-methoxy-1H-indole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-7-2-3-8-6(4-7)5-9(12-8)10(11)13/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXUDMBBSQODTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569516 | |
| Record name | 5-Methoxy-1H-indole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62099-65-4 | |
| Record name | 5-Methoxy-1H-indole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



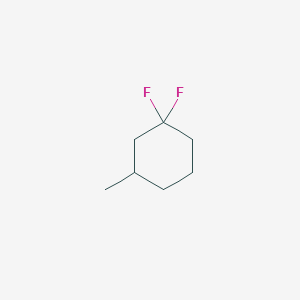
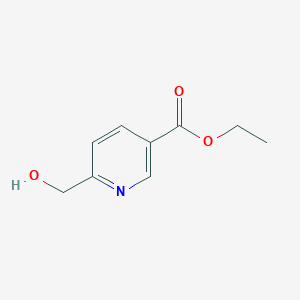
![2-[2-(2-Methoxyethoxy)ethoxy]phenylamine](/img/structure/B1317545.png)
